2,2-Bis(aminoethoxy)propane 2,2-Bis(aminoethoxy)propane 2,2-Bis(aminoethoxy)propane is an acid degradable amine monomer that can be used as a ketal containing cross-linker. It is a pH sensitive molecule that is used in the synthesis of polyurea and polyurethane.

Brand Name: Vulcanchem
CAS No.: 127090-71-5
VCID: VC5370086
InChI: InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3
SMILES: CC(C)(OCCN)OCCN
Molecular Formula: C7H18N2O2
Molecular Weight: 162.233

2,2-Bis(aminoethoxy)propane

CAS No.: 127090-71-5

Cat. No.: VC5370086

Molecular Formula: C7H18N2O2

Molecular Weight: 162.233

* For research use only. Not for human or veterinary use.

2,2-Bis(aminoethoxy)propane - 127090-71-5

Specification

CAS No. 127090-71-5
Molecular Formula C7H18N2O2
Molecular Weight 162.233
IUPAC Name 2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine
Standard InChI InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3
Standard InChI Key YDMYVTCIPQGGPB-UHFFFAOYSA-N
SMILES CC(C)(OCCN)OCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

BAEP’s structure consists of a central propane moiety (C₃H₆) linked to two ethoxyamine groups (-O-CH₂-CH₂-NH₂) at the 1 and 3 positions. The IUPAC name, 2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine, reflects this arrangement . The presence of primary amines and ether linkages facilitates its reactivity in cross-linking reactions, while the ketal group confers pH-dependent degradability .

Table 1: Key Physicochemical Properties of BAEP

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₈N₂O₂
Molecular Weight162.23 g/mol
Density1.018 g/mL (liquid at room temp)
SolubilityMiscible in polar solvents
CAS Number127090-71-5
StabilityDegrades under acidic conditions (pH <5)

Spectroscopic Characterization

FT-IR and Raman studies, coupled with density functional theory (DFT) calculations, have elucidated BAEP’s vibrational modes . Key findings include:

  • NH₂ Stretching: Bands at 3,372 cm⁻¹ (Raman) and 3,370 cm⁻¹ (IR) correspond to antisymmetric NH₂ vibrations, while symmetric modes appear at 3,309 cm⁻¹ (Raman) and 3,297 cm⁻¹ (IR) .

  • CH Stretching: Peaks near 2,992 cm⁻¹ (IR) and 2,938 cm⁻¹ (Raman) arise from CH₂ and CH₃ groups .

  • Ketal Group Signature: A distinct singlet at 1.37 ppm in ¹H NMR confirms the presence of the acid-labile ketal moiety .

DFT simulations using the B3LYP/6-311++G(d,p) basis set identified C25 as the most stable conformer, with energy 0.2 kcal/mol lower than the next stable form (C23) . These studies validate BAEP’s planar geometry and intramolecular hydrogen bonding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

BAEP is synthesized via a two-step process :

  • Phthalimide Protection: Reacting N-(2-hydroxyethyl)phthalimide with 2,2-dimethoxypropane in dry toluene yields 2,2-bis(phthalimidoethoxy)propane.

  • Deprotection: Hydrolysis with 6 M NaOH removes the phthalimide groups, producing BAEP in 56% yield .

Reaction Scheme:

2,2-Dimethoxypropane + 2 N-(2-hydroxyethyl)phthalimideHCl2,2-Bis(phthalimidoethoxy)propaneNaOHBAEP\text{2,2-Dimethoxypropane + 2 N-(2-hydroxyethyl)phthalimide} \xrightarrow{\text{HCl}} \text{2,2-Bis(phthalimidoethoxy)propane} \xrightarrow{\text{NaOH}} \text{BAEP}

Industrial Manufacturing

Industrial production scales this process, optimizing for yield (>90%) and purity. Purification involves distillation under reduced pressure or recrystallization from non-polar solvents. The final product is stored at -20°C under inert atmosphere to prevent degradation .

Mechanism of Action and Biochemical Pathways

Cross-Linking Mechanism

BAEP’s primary amines react with electrophilic groups (e.g., NHS esters, isocyanates) to form stable amide or urea bonds . In biological systems, it cross-links polypeptides via lysine side chains, creating pH-sensitive networks that degrade in acidic environments (e.g., tumor microenvironments) .

pH-Responsive Degradation

The ketal group hydrolyzes under acidic conditions (pH <5), releasing encapsulated drugs or disassembling polymeric matrices . This property is exploited in drug delivery systems targeting acidic tissues.

Applications in Scientific Research

Biomedical Applications

  • Drug Delivery: BAEP-based nanogels release anticancer agents (e.g., doxorubicin) in response to tumor acidity, enhancing therapeutic efficacy .

  • Immunotherapy: Conjugation with TLR7/8 agonists (e.g., imidazoquinoline) activates dendritic cells, promoting antitumor immunity without systemic inflammation .

Polymer Chemistry

  • Polyurea/Polyurethane Synthesis: BAEP serves as a cross-linker, imparting biodegradability and pH sensitivity to polymers.

  • Smart Materials: pH-responsive hydrogels for wound dressings and tissue engineering .

Table 2: Key Applications of BAEP

FieldApplicationReference
MedicineTargeted drug delivery systems
ImmunologyNanogel-based cancer immunotherapy
Materials ScienceBiodegradable polymers
BiochemistryProtein cross-linking studies

Spectroscopic and Computational Studies

Vibrational Spectroscopy

FT-IR and Raman analyses, supported by DFT, assign 81 normal vibrational modes to BAEP . The scaled quantum mechanical (SQM) method corroborates experimental data, with a mean absolute error of <2% for B3LYP/6-311++G(d,p) calculations .

Conformational Analysis

Among 30 possible conformers, C25 dominates (71% abundance) due to favorable intramolecular hydrogen bonds and minimized steric hindrance .

Comparison with Similar Compounds

BAEP’s uniqueness lies in its acid-labile ketal group and dual amine functionality, distinguishing it from non-degradable cross-linkers (e.g., glutaraldehyde) and monofunctional amines.

Future Perspectives

Research directions include:

  • Multifunctional Nanocarriers: Integrating BAEP with stimuli-responsive motifs (e.g., redox-sensitive linkers).

  • Environmental Applications: Degradable polymers for sustainable packaging.

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